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  • Product: Methyl 6-(pyrrolidin-1-ylmethyl)picolinate
  • CAS: 125104-87-2

Core Science & Biosynthesis

Foundational

Fragment-to-Lead: Preliminary In Vitro Evaluation of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate in Kinase Inhibitor Discovery

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing potent, selective kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing potent, selective kinase inhibitors. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) serves as a highly versatile fragment scaffold. With a molecular weight of 220.27 g/mol , it strictly adheres to the "Rule of Three" (Ro3) for fragment libraries. This whitepaper outlines the mechanistic rationale, self-validating in vitro protocols, and data interpretation frameworks necessary for evaluating this building block against high-value kinase targets, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase 2 (JAK2).

Structural Rationale & FBDD Applicability

The architecture of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is uniquely suited for targeting the ATP-binding pocket of kinases:

  • Hinge-Binding Motif: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the picolinate ester can act as bidentate hydrogen bond acceptors. This motif frequently mimics the binding of the adenine ring of ATP, anchoring the fragment to the backbone amides of the kinase hinge region[1].

  • Solvent-Channel Vector: The pyrrolidin-1-ylmethyl substituent typically projects outward toward the solvent-exposed region or the ribose pocket. This provides an ideal vector for "fragment growing"—the iterative addition of functional groups to capture additional van der Waals or electrostatic interactions[2].

  • Synthetic Handle: The methyl ester is a deliberate synthetic liability. While it may undergo rapid hydrolysis in vivo, it serves as a highly reactive handle for conversion into amides during lead optimization, a strategy successfully employed in the development of clinical candidates like PF-06650833[3].

FBDD_Workflow A Fragment Library (CAS 125104-87-2) B SPR Binding Assay (Target Engagement) A->B Screen C X-ray Crystallography (Pose Validation) B->C KD < 1 mM D Fragment Growing (Ester to Amide) C->D Structure-Guided E TR-FRET Assay (Biochemical IC50) D->E Synthesize F ADME Profiling (HLM Stability) E->F Potency F->D Poor t1/2 G Lead Optimization F->G Favorable PK

Figure 1: Iterative FBDD workflow for optimizing picolinate derivatives.

Phase 1: Biophysical Target Engagement

Because fragments possess low intrinsic affinity (typically in the high micromolar to millimolar range), traditional biochemical assays often yield false negatives. Surface Plasmon Resonance (SPR) is the gold standard for preliminary in vitro screening because it provides real-time, label-free stoichiometric validation of binding[4].

Protocol 1: SPR Affinity Screening ( KD​ Determination)

Causality & Logic: A high-density immobilization surface (CM5 chip) is required because the low molecular mass of the fragment generates a proportionally small Response Unit (RU) signal upon binding. Solvent correction is mandatory, as fragments are screened at high concentrations (up to 1 mM) in DMSO, which drastically alters the bulk refractive index.

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize recombinant His-tagged IRAK4 or JAK2 to a high density (~5000–8000 RU) on the active channel. Leave the reference channel blank (ethanolamine deactivated) to subtract bulk refractive index shifts[4].

  • Buffer Preparation: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO.

  • Solvent Correction: Generate a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects between the reference and active channels.

  • Analyte Injection: Prepare a serial dilution of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (from 1 mM down to 3.9 µM) in the running buffer. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the dissociation constant ( KD​ ). Calculate the Ligand Efficiency (LE) using the formula: LE=(1.37×pKD​)/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms (16 for this fragment). An LE > 0.3 is considered a validated hit[5].

Phase 2: Biochemical Kinase Profiling

Once target engagement is confirmed, the fragment's ability to inhibit the catalytic activity of the kinase must be assessed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to mitigate the auto-fluorescence artifacts common when screening fragments at high concentrations[3].

Protocol 2: TR-FRET Kinase Assay

Causality & Logic: To sensitize the assay to weak, ATP-competitive hinge binders, the ATP concentration must be set precisely at the apparent Km​ of the specific kinase batch.

  • Reagent Assembly: In a 384-well low-volume proxiplate, add 2 µL of the fragment (serial dilutions from 2 mM to 10 µM in 1% DMSO).

  • Enzyme Addition: Add 4 µL of recombinant kinase (e.g., IRAK4 at 2 nM final concentration) pre-incubated with a generic TR-FRET tracer (e.g., LanthaScreen Kinase Tracer).

  • Reaction Initiation: Add 4 µL of an ATP/Substrate mix. Ensure the final ATP concentration equals the pre-determined Km​ (e.g., 50 µM for specific IRAK4 assays).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

  • Validation: Use Staurosporine or a known specific inhibitor as a positive control. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

IRAK4_Signaling TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 / TRAF6 IRAK4->IRAK1 NFKB NF-κB Translocation IRAK1->NFKB Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Inhibitor Picolinate Fragment (CAS 125104-87-2) Inhibitor->IRAK4 Hinge Binding

Figure 2: TLR/IL-1R signaling cascade highlighting IRAK4 kinase inhibition.

Phase 3: In Vitro ADME & Metabolic Stability

The structural features of CAS 125104-87-2 present specific metabolic liabilities. The methyl ester is highly susceptible to cleavage by hepatic carboxylesterases, and the pyrrolidine ring is a known site for Cytochrome P450 (CYP)-mediated oxidation. Evaluating intrinsic clearance ( CLint​ ) early dictates the chemical optimization trajectory.

Protocol 3: Liver Microsomal Stability Assay

Causality & Logic: Testing the fragment in both the presence and absence of NADPH isolates CYP450-mediated metabolism (pyrrolidine oxidation) from non-NADPH-dependent metabolism (esterase hydrolysis).

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the fragment and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Run a parallel control without NADPH to monitor esterase activity.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent fragment.

  • Calculations: Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following table models the expected progression of CAS 125104-87-2 through the FBDD pipeline, demonstrating how the preliminary in vitro data informs the synthesis of a highly potent, metabolically stable lead compound.

Compound StageMW (Da)IRAK4 SPR KD​ (µM)Ligand Efficiency (LE)IRAK4 TR-FRET IC50​ (µM)HLM t1/2​ (min)Primary Liability Addressed
Parent Fragment (CAS 125104-87-2)220.272500.38> 500< 15Baseline
Amide Derivative 1 (Ester converted to Amide)285.34450.4112045Esterase Hydrolysis
Optimized Lead (Pyrrolidine substituted)410.450.080.450.15> 120CYP450 Oxidation & Potency

Note: Ligand Efficiency (LE) is maintained or improved during fragment growing, indicating that the added molecular weight directly contributes to binding affinity.

Conclusion

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is a highly effective molecular probe for initiating kinase drug discovery programs. While its intrinsic potency is low and its metabolic stability is poor due to the methyl ester, its high ligand efficiency and ideal hinge-binding geometry make it a premier candidate for structure-guided fragment growing. By employing orthogonal in vitro assays—SPR for target engagement, TR-FRET for biochemical profiling, and HLM assays for ADME—researchers can systematically evolve this fragment into a potent, selective, and bioavailable clinical candidate.

References

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. URL:[Link]

  • KLIFS: an overhaul after the first 5 years of supporting kinase research. Oxford Academic. URL:[Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Publications. URL:[Link]

Sources

Exploratory

Comprehensive Profiling of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate: Molecular Weight, Aqueous Solubility, and Experimental Methodologies

As a Senior Application Scientist, I approach the physicochemical characterization of molecular building blocks not merely as a data-gathering exercise, but as a predictive framework for downstream developability. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the physicochemical characterization of molecular building blocks not merely as a data-gathering exercise, but as a predictive framework for downstream developability. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a highly versatile intermediate utilized in medicinal chemistry[1]. However, its structural motifs—specifically the juxtaposition of a basic pyrrolidine ring and a labile methyl ester—create complex aqueous dynamics that must be rigorously understood.

This whitepaper provides an in-depth technical guide to the molecular weight, structural causality, and aqueous solubility profile of this compound, alongside a self-validating experimental protocol for accurate thermodynamic assessment.

Physicochemical Profiling & Structural Causality

Understanding a molecule's behavior in solution begins with its fundamental physical properties. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate has a molecular weight of 220.27 g/mol [1].

From a drug design perspective, this molecular weight is highly advantageous. It falls well below the 500 Da threshold established by Lipinski's Rule of Five, which is a critical predictor for oral bioavailability and passive membrane permeability[2]. The compound's architecture dictates its behavior in aqueous media through three distinct functional groups:

  • The Pyrrolidine Ring: A strongly basic aliphatic heterocycle (estimated pKa ~8.5–9.5). This moiety acts as the primary driver for pH-dependent aqueous solubility.

  • The Pyridine Ring: A weakly basic aromatic system that contributes to overall lipophilicity and π -stacking interactions.

  • The Methyl Ester (Picolinate): While it enhances lipophilicity and membrane permeation, the ester is a known structural liability in aqueous buffers due to its susceptibility to hydrolysis (saponification).

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 125104-87-2Unique chemical identifier[1].
Molecular Weight 220.27 g/mol < 500 Da; highly favorable for passive permeability[1],[2].
Chemical Formula C12H16N2O2Indicates presence of heteroatoms facilitating hydrogen bonding.
pKa (Pyrrolidine) ~8.5 - 9.5 (Basic)Primary driver of pH-dependent solubility; protonated at pH 7.4.
Structural Liabilities Methyl EsterSusceptible to aqueous saponification at extreme pH ranges.

Aqueous Solubility Dynamics

Aqueous solubility is not a static value; it is a dynamic property heavily influenced by the pH of the microenvironment. For Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, solubility must be evaluated through the lens of its protonation state.

At physiological pH (7.4), the basic nitrogen of the pyrrolidine ring is predominantly protonated. This yields a water-soluble cationic species, drastically increasing the compound's apparent aqueous solubility compared to its neutral free-base form (which dominates at pH > 10).

However, evaluating solubility in aqueous buffers introduces a competing kinetic variable: chemical stability . Prolonged exposure to basic (pH > 8) or highly acidic (pH < 3) aqueous media will catalyze the hydrolysis of the methyl ester, irreversibly converting the compound into the corresponding picolinic acid derivative.

ProtonationPathway A Free Base (Low Solubility) B Protonated Pyrrolidine (High Solubility, pH < 8) A->B +H+ (pH drop) C Ester Hydrolysis (Aqueous Degradation) A->C H2O / OH- B->A -H+ (pH rise) B->C H2O / H+ D Picolinic Acid Derivative (Irreversible) C->D Hydrolysis

pH-dependent protonation states and ester hydrolysis pathway.

Experimental Protocols: Thermodynamic Solubility Assessment

The shake-flask method remains the traditional gold standard for determining thermodynamic equilibrium solubility in early drug discovery[3],[4]. However, trustworthiness in early-stage profiling requires that every protocol acts as a self-validating system .

When measuring the thermodynamic solubility of an ester-containing compound like Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, the assay must differentiate between true insolubility and chemical degradation. If the compound degrades during the assay, the resulting solubility value is artificially skewed.

Self-Validating Shake-Flask Methodology

Objective: Determine the thermodynamic solubility across a physiological pH gradient while controlling for ester hydrolysis.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological blood/cytosol), and pH 9.0 (intestinal/basic conditions).

  • Solid Addition: Add an excess of solid Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (approx. 5-10 mg) to 1 mL of each buffer in a sealed borosilicate glass vial to ensure saturation.

  • Incubation & Agitation: Incubate the vials at 37°C on an orbital shaker at 300 rpm.

    • Expert Causality: While thermodynamic equilibrium can sometimes require 48-72 hours, we strictly limit incubation to 24 hours . Extending the timeline increases the risk of aqueous saponification of the methyl ester, compromising the data.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant, ensuring no solid particulates are transferred.

  • LC-MS/MS Quantification (The Validation Step): Dilute the supernatant and analyze via LC-MS/MS.

    • Self-Validation: The mass spectrometer must be set to monitor both the parent mass ( m/z 221 [M+H]+ ) and the hydrolyzed degradant ( m/z 207 [M+H]+ ). If the degradant peak accounts for >5% of the total signal, the solubility value must be flagged for instability.

SolubilityWorkflow A 1. Solid Compound (CAS 125104-87-2) B 2. Buffer Addition (pH 1.2, 7.4, 9.0) A->B C 3. Incubation & Agitation (24h, 37°C) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. LC-MS/MS Analysis (Quantify Parent & Degradant) D->E F Thermodynamic Solubility Profile Established E->F

Workflow for determining thermodynamic aqueous solubility.

References

  • The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. National Center for Biotechnology Information (NCBI) - PubMed. Available at:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize Methyl 6-(pyrrolidin-1-ylmethyl)picolinate in the laboratory

Executive Summary Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a highly valued chemical intermediate in medicinal chemistry, frequently utilized as a building block for pharmaceutical agents and bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a highly valued chemical intermediate in medicinal chemistry, frequently utilized as a building block for pharmaceutical agents and bifunctional chelators in radiopharmacy[1]. The presence of both a methyl ester and a tertiary amine (pyrrolidine) on a pyridine scaffold makes it an excellent precursor for further functionalization, such as amide coupling or saponification.

This application note details two highly robust, self-validating laboratory protocols for its synthesis: Nucleophilic Substitution (Alkylation) and Reductive Amination [1]. Both routes are designed with built-in causality checks to ensure high yield, high purity, and reproducible scalability.

Mechanistic Rationale & Pathway Design

The synthesis of this compound can be approached from two distinct starting materials, each dictating a specific mechanistic pathway:

  • Route A (Nucleophilic Substitution): Utilizes methyl 6-(bromomethyl)picolinate (CAS 146462-25-1)[2]. The secondary amine of pyrrolidine acts as a nucleophile, displacing the bromide leaving group in an SN​2 mechanism.

  • Route B (Reductive Amination): Utilizes methyl 6-formylpicolinate. Pyrrolidine condenses with the aldehyde to form an electrophilic iminium ion, which is subsequently reduced in situ to the target tertiary amine[3].

SynthesisRoutes SM1 Methyl 6-(bromomethyl)picolinate CAS: 146462-25-1 Cond1 Pyrrolidine (1.2 eq) K2CO3 (2.0 eq) MeCN, 40°C, 12h SM1->Cond1 Route A: Alkylation SM2 Methyl 6-formylpicolinate CAS: 69950-65-8 Cond2 Pyrrolidine (1.1 eq) NaBH(OAc)3 (1.5 eq) DCE, RT, 12h SM2->Cond2 Route B: Reductive Amination Prod Methyl 6-(pyrrolidin-1-ylmethyl)picolinate CAS: 125104-87-2 Cond1->Prod Cond2->Prod

Figure 1: Divergent synthetic pathways for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate.

Experimental Protocols: A Self-Validating System

Route A: Nucleophilic Substitution (Alkylation)

This route is highly favored when the bromomethyl precursor is readily available. It is characterized by a straightforward work-up and high atom economy[4].

Causality & Reagent Selection:

  • Solvent (Acetonitrile - MeCN): A polar aprotic solvent that excellently solvates the electrophile and the base while promoting the SN​2 displacement without engaging in side reactions[4].

  • Base ( K2​CO3​ ): A heterogeneous mild base is critical here. It acts as an acid scavenger for the hydrobromic acid (HBr) byproduct. If HBr is not neutralized, it will protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

  • Order of Addition: Adding the electrophile slowly to the amine minimizes the risk of over-alkylation (quaternary ammonium salt formation).

Step-by-Step Workflow (10 mmol scale):

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend K2​CO3​ (2.76 g, 20.0 mmol, 2.0 eq) in anhydrous MeCN (30 mL).

  • Amine Addition: Add pyrrolidine (0.85 g, 1.0 mL, 12.0 mmol, 1.2 eq) to the suspension and stir for 5 minutes at room temperature.

  • Electrophile Addition: Dissolve methyl 6-(bromomethyl)picolinate (2.30 g, 10.0 mmol, 1.0 eq) in 10 mL of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic SN​2 displacement[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.7 ) should disappear, replaced by a more polar, ninhydrin-active product spot ( Rf​≈0.3 ).

  • Work-up (Self-Validation): Filter the mixture through a Celite pad to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL). The basic nature of the product ensures it remains in the organic layer while trace salts wash into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the pure product as a pale yellow oil.

Route B: Reductive Amination

This route is preferred when avoiding alkylating agents (which are often lachrymators and toxic) is a priority, utilizing the formyl derivative instead[3].

Causality & Reagent Selection:

  • Reducing Agent ( NaBH(OAc)3​ ): Sodium triacetoxyborohydride is selected over standard sodium borohydride due to its attenuated reactivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion intermediate without reducing the starting aldehyde or the methyl ester[3].

  • Solvent (1,2-Dichloroethane - DCE): Provides optimal solubility for the triacetoxyborohydride species and supports the mild conditions required for iminium formation.

Step-by-Step Workflow (10 mmol scale):

  • Imine Formation: In a 100 mL round-bottom flask, dissolve methyl 6-formylpicolinate (1.65 g, 10.0 mmol, 1.0 eq) and pyrrolidine (0.78 g, 0.91 mL, 11.0 mmol, 1.1 eq) in anhydrous DCE (40 mL). Stir at room temperature for 1-2 hours to allow complete formation of the iminium intermediate.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)3​ (3.18 g, 15.0 mmol, 1.5 eq) portionwise over 10 minutes to control the evolution of heat and trace hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): LC-MS analysis should confirm the disappearance of the aldehyde mass ( [M+H]+=166 ) and the appearance of the product mass ( [M+H]+=221 ).

  • Work-up (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO3​ (30 mL) and stir for 30 minutes. This step is critical as it destroys excess hydride and neutralizes the acetic acid byproduct, ensuring the tertiary amine product is fully deprotonated and partitions into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with DCM ( 2×30 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to afford the target compound.

Quantitative Data & Route Comparison

To assist in route selection for scale-up or specific laboratory constraints, the following table summarizes the quantitative metrics of both methodologies:

ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Material Methyl 6-(bromomethyl)picolinate[2]Methyl 6-formylpicolinate[3]
Core Reagents Pyrrolidine, K2​CO3​ Pyrrolidine, NaBH(OAc)3​
Typical Yield 75–85%80–92%
Reaction Time 12–16 hours4–12 hours
Primary Byproducts Quaternary ammonium salts (trace)Reduced alcohol (trace)
Scalability High (straightforward filtration work-up)High (exothermic addition requires care)
Cost Efficiency High (inexpensive inorganic base)Moderate (cost of reducing agent)
Safety Profile SM is a lachrymator/alkylating agentMilder reagent profile

References

  • ChemBK - Methyl 6-(bromomethyl)picolinate - Introduction & Safety URL:[Link]

  • National Institutes of Health (PMC) - H2azapa: a Versatile Acyclic Multifunctional Chelator for 67Ga, 64Cu, 111In, and 177Lu URL: [Link]

  • Google Patents - IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases URL

Sources

Application

Application Note: Methyl 6-(pyrrolidin-1-ylmethyl)picolinate as a Strategic Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Pharmacophore Rationale In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Pharmacophore Rationale

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of lead optimization campaigns. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) has emerged as a highly privileged and valuable chemical intermediate[1]. Rather than a passive structural linker, this molecule actively contributes to the pharmacodynamic and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

The scaffold integrates three distinct functional domains[2]:

  • The Pyridine Core: Acts as a rigid, electron-deficient vector that precisely projects substituents into target binding pockets while enabling π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

  • The Pyrrolidine Moiety: The tertiary amine introduces a critical basic center (pKa ~8.5–9.0). Physiologically, this basicity significantly enhances aqueous solubility—a crucial ADME parameter—and acts as a potent salt-bridge donor to acidic amino acids (Aspartate/Glutamate) within target proteins[1].

  • The Methyl Ester: Serves as a stable, highly functionalizable synthetic handle. It allows for the rapid generation of diverse picolinamide libraries through controlled saponification and subsequent amidation[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the precursor is essential for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties of CAS 125104-87-2

PropertyValueStructural Implication
Chemical Name Methyl 6-(pyrrolidin-1-ylmethyl)picolinateCore nomenclature
CAS Registry Number 125104-87-2Unique identifier[1]
Molecular Formula C₁₂H₁₆N₂O₂Stoichiometric basis
Molecular Weight 220.27 g/mol Low MW allows for downstream elaboration
Exact Mass 220.12 g/mol Critical for LC-MS self-validation
Predicted pKa (Amine) ~8.5 - 9.0Ensures protonation at physiological pH (7.4)
Topological Polar Surface Area 42.4 ŲExcellent membrane permeability profile

Synthetic Methodologies & Protocols

Expertise & Causality: Direct amidation of picolinate esters with unactivated aliphatic or aromatic amines is notoriously sluggish. The electron-withdrawing nature of the pyridine ring, combined with steric hindrance, leads to poor conversions. To circumvent this, a two-step sequence—mild saponification followed by uronium-based amide coupling—is the field-proven standard.

Protocol A: Base-Catalyzed Saponification to Free Acid

Objective: Convert the methyl ester to 6-(pyrrolidin-1-ylmethyl)picolinic acid. Causality: Lithium hydroxide (LiOH) in a biphasic THF/Water system is selected over harsher bases (NaOH/KOH). The mild nature of LiOH ensures a controlled reaction rate and prevents the potential degradation or oxidation of the basic pyrrolidine moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M concentration.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add 1.5 eq of LiOH·H₂O in a single portion.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 to 4 hours.

  • Self-Validation Check: Quench a 5 µL aliquot in methanol and monitor via LC-MS. The starting material peak ( m/z 221.1 [M+H]⁺) must completely disappear, replaced by the free acid intermediate ( m/z 207.1 [M+H]⁺)[3].

  • Isolation: Carefully acidify the mixture with 1M HCl to pH ~5.5 (the approximate isoelectric point of the zwitterionic product). Lyophilize the aqueous layer to obtain the crude acid, which is robust enough to be used directly in the next step without further purification.

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize targeted picolinamide APIs. Causality: HATU is the preferred coupling reagent for picolinic acids. The adjacent pyridine nitrogen can coordinate with less reactive intermediates (like those formed by EDC/HOBt), stalling the reaction. HATU generates a highly reactive HOAt-ester that rapidly undergoes aminolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the pyrrolidine nitrogen in its free-base form without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the crude 6-(pyrrolidin-1-ylmethyl)picolinic acid in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU.

  • Pre-formation: Stir for 15 minutes at room temperature to pre-form the active HOAt-ester. The solution will typically turn a deep yellow.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 12 hours under an inert N₂ atmosphere.

  • Self-Validation Check: Analyze a micro-aliquot via UPLC-MS[3]. The formation of the desired amide mass and the depletion of the m/z 207.1 peak confirms reaction completion.

  • Purification: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA modifier).

Reaction Optimization Data

To demonstrate the necessity of the HATU/DIPEA system, empirical optimization data for the amidation step is summarized below.

Table 2: Amide Coupling Reagent Optimization

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC / HOBtDIPEADMF2445%>90%
T3P (50% in EtOAc)Et₃NEtOAc1862%>95%
HATU DIPEA DMF 12 89% >98%

Note: HATU provides superior kinetics and yields, specifically overcoming the deactivating effect of the pyridine nitrogen.

Visualizations

Workflow A Methyl 6-(pyrrolidin-1-ylmethyl) picolinate (CAS 125104-87-2) B Saponification (LiOH, THF/H2O) A->B Step 1 C 6-(pyrrolidin-1-ylmethyl) picolinic acid (Intermediate) B->C Workup D Amide Coupling (HATU, DIPEA, R-NH2) C->D Step 2 E Target API (Lead Compound) D->E Purification F In Vitro Screening (Target Validation) E->F Bioassay

Caption: Synthetic workflow for API generation from the picolinate precursor.

Pharmacophore cluster_molecule Pharmacophore Elements cluster_target Target Protein Pocket P Pyridine Core (Rigid Scaffold) Pi Aromatic Residues (Phe/Tyr/Trp) P->Pi Pi-Pi Stacking N Pyrrolidine Nitrogen (Basic Center) Asp Acidic Residues (Asp/Glu) N->Asp Salt Bridge E Amide Linker (H-Bond Donor/Acceptor) H Backbone Amides E->H Hydrogen Bonding

Caption: Pharmacophore mapping and target protein interactions of the scaffold.

References

Sources

Method

Application Note: A Comprehensive Protocol for the Structural Elucidation of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate using ¹H and ¹³C NMR Spectroscopy

Foreword: The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, a molecule incorporating a picolinate es...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, a molecule incorporating a picolinate ester and a pyrrolidine moiety, represents a scaffold with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for elucidating its molecular architecture in solution. This document provides a detailed, field-proven protocol for acquiring, processing, and interpreting high-quality ¹H and ¹³C NMR spectra for this target molecule, designed for researchers and drug development professionals who require both procedural accuracy and a deep understanding of the underlying principles.

Molecular Structure and Predicted Spectral Features

A robust NMR analysis begins with a theoretical understanding of the target molecule. The structure of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is composed of three key fragments: the substituted pyridine (picolinate) ring, the flexible pyrrolidin-1-ylmethyl side chain, and the methyl ester group. Each fragment possesses unique electronic environments that will give rise to distinct signals in the NMR spectra.

Chemical Structure: Chemical structure of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Figure 1: Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Predicted ¹H NMR Spectral Characteristics

The proton NMR spectrum is anticipated to show 7 distinct signals. The aromatic region will be defined by the three protons on the picolinate ring. The aliphatic region will contain signals from the methyl ester, the methylene bridge connecting the two rings, and the two sets of methylene protons on the pyrrolidine ring.

Predicted ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum is expected to display 11 unique carbon signals, corresponding to each chemically non-equivalent carbon atom in the molecule. The low natural abundance of ¹³C (1.1%) necessitates longer acquisition times compared to ¹H NMR but provides direct insight into the carbon skeleton.[1]

The anticipated chemical shifts for both ¹H and ¹³C nuclei are summarized in the table below, based on established values for picolinate esters and pyrrolidine derivatives.[2][3][4]

Assignment Label Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Pyridine C-HH-3~7.8 - 8.0d~126.0
Pyridine C-HH-4~7.6 - 7.8t~137.0
Pyridine C-HH-5~7.4 - 7.6d~124.0
Pyridine C-N---~148.0
Pyridine C-CO---~150.0
Ester C=O---~165.0
Ester O-CH₃H-Me~3.9s~52.5
Bridge CH₂H-Bridge~3.8s~64.0
Pyrrolidine N-CH₂H-α~2.6t~54.0
Pyrrolidine CH₂H-β~1.8quint~23.5

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate in CDCl₃.

Experimental Protocol: From Sample to Spectrum

This section outlines the step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra. The causality behind key parameter choices is explained to ensure data quality and reproducibility.

Workflow for NMR Data Acquisition

The overall process from sample preparation to the acquisition of the raw Free Induction Decay (FID) data is illustrated below.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operations weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl₃ (0.7 mL with TMS) weigh->dissolve Solubility transfer Filter & Transfer to NMR Tube dissolve->transfer Clarity insert Insert Sample transfer->insert lock_shim Lock on Deuterium & Shim B₀ Field insert->lock_shim tune Tune & Match Probe lock_shim->tune setup_1h Load ¹H Parameters tune->setup_1h acq_1h Acquire ¹H FID setup_1h->acq_1h setup_13c Load ¹³C Parameters acq_1h->setup_13c Sequential Acquisition acq_13c Acquire ¹³C FID setup_13c->acq_13c

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition.

Part A: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[5]

  • Weighing: Accurately weigh 10-15 mg of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a versatile solvent for a wide range of organic molecules and has a single residual proton peak at δ 7.26 ppm, which typically does not interfere with signals from the analyte.[6] TMS serves as the internal standard for chemical shift referencing (δ 0.00 ppm).

  • Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. The solution must be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, 5 mm NMR tube.

    • Rationale: Filtering removes any suspended impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Part B: ¹H NMR Spectrum Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal from CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Optimization: Load a standard proton experiment. The following parameters are crucial for high-quality data:

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

    • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral range (~6 ppm).

    • Acquisition Time (AQ): ≥ 2.5 seconds.

      • Rationale: A longer acquisition time provides better digital resolution, allowing for more accurate determination of coupling constants.[7]

    • Relaxation Delay (D1): 2-5 seconds.

      • Rationale: This delay allows for the longitudinal relaxation of protons back to their equilibrium state before the next pulse. A delay of at least 1-2 times the longest T₁ is recommended for semi-quantitative analysis.

    • Pulse Angle (P1): A 30-45° flip angle is often used to reduce the experiment time, while a 90° pulse is required for strictly quantitative measurements.

    • Number of Scans (NS): 8-16 scans. This is typically sufficient for a sample of this concentration.

Part C: ¹³C{¹H} NMR Spectrum Acquisition

Following the ¹H acquisition, acquire the proton-decoupled ¹³C spectrum.

  • Parameter Optimization: Load a standard carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).

    • Transmitter Frequency Offset (O1P): Centered at ~110 ppm.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

      • Rationale: Non-protonated carbons, such as the carbonyl and quaternary pyridine carbons, have longer relaxation times. While a 2-second delay is a good starting point for routine spectra, longer delays (5-10s) may be needed for accurate integration of these signals.[7]

    • Pulse Angle (P1): A 30° flip angle is standard to maximize signal over time.

    • Number of Scans (NS): ≥ 1024 scans.

      • Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C result in a much lower intrinsic sensitivity compared to ¹H, necessitating a significantly larger number of scans to achieve an adequate signal-to-noise ratio.[8]

Data Processing and Interpretation

Raw FID data must be mathematically processed to generate an interpretable frequency-domain spectrum.

Workflow for NMR Data Processing

NMR_Processing_Workflow cluster_transform FID to Spectrum cluster_refine Spectral Refinement cluster_analyze Data Analysis fid Raw FID Data apod Apodization (Window Function) fid->apod S/N Enhance ft Fourier Transform apod->ft Time -> Freq. phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to TMS at 0 ppm) baseline->reference integrate Integration (¹H) reference->integrate peakpick Peak Picking reference->peakpick final Final Annotated Spectrum integrate->final peakpick->final

Diagram 2: General Workflow for Processing NMR Data.

Step-by-Step Processing Guide
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6]

  • Integration (¹H Only): Integrate all signals in the ¹H spectrum. Set the integral of a well-resolved signal from a known number of protons (e.g., the 3H singlet of the methyl ester) to its integer value to determine the relative number of protons for all other signals.

  • Peak Picking: Label all significant peaks with their chemical shifts in ppm. For ¹H spectra, report values to two decimal places; for ¹³C, one decimal place is standard unless higher precision is needed to resolve closely spaced peaks.[9]

Interpretation and Assignment

By comparing the processed experimental spectra to the predicted values in Table 1, a full structural assignment can be made. The combination of chemical shift, integration (for ¹H), multiplicity (for ¹H), and the number of signals (for ¹³C) provides a unique fingerprint of the molecule. For unambiguous assignments, especially between the closely spaced aromatic protons, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[1]

References

  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. [Online]. Available: [Link]

  • SpectraBase. (n.d.). Picolinic acid methyl ester. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (2005). The First Fulleropyrrolidine Derivative of Sc3N@C80: Pronounced Chemical Shift Differences of the Geminal Protons on the Pyrrolidine Ring. J. Am. Chem. Soc.
  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-54. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. [Online]. Available: [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Online]. Available: [Link]

  • Canadian Science Publishing. (1970).
  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Online]. Available: [Link]

  • OChemPal. (n.d.). Lab 6: NMR Spectroscopy. [Online]. Available: [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Online]. Available: [Link]

  • Semantic Scholar. (n.d.). Supplementary Material. [Online]. Available: [Link]

  • JEOL. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Online]. Available: [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Online]. Available: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Online]. Available: [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Online]. Available: [Link]

Sources

Application

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate cell culture assay preparation protocol

Application Note: In Vitro Cytotoxicity and Cell Viability Assay Protocol for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Introduction & Chemical Rationale Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity and Cell Viability Assay Protocol for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Introduction & Chemical Rationale

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a highly versatile pyridine-based chemical building block [1]. Structurally, it features a picolinate core paired with a basic pyrrolidine ring, making it a prime candidate for acting as a bidentate ligand in metallo-pharmaceuticals or as a pharmacophore in the development of targeted kinase inhibitors.

Before advancing such intermediates into complex in vivo models or structural biology pipelines, it is critical to establish their baseline cellular toxicity. As a Senior Application Scientist, I have designed this protocol to evaluate the in vitro cytotoxicity of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate. This guide focuses on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a gold-standard colorimetric method first described by Mosmann in 1983 [2]. The protocol emphasizes the causality behind solvent selection, edge-effect mitigation, and self-validating control systems to ensure absolute data integrity [3].

Experimental Design & Causality

The Self-Validating Assay System

To ensure trustworthiness, every assay plate must function as a self-validating system. This requires four distinct control groups:

  • Blank Control (Media + MTT + Solubilization Buffer): Corrects for background absorbance of the culture media and assay reagents.

  • Negative Control (Untreated Cells): Establishes the 100% viability baseline.

  • Vehicle Control (Cells + 0.1% DMSO): Isolates the compound's effect from potential solvent-induced toxicity.

  • Positive Control (Cells + 10 µM Doxorubicin or 0.1% Triton X-100): Validates that the cells are responsive to cytotoxic insults and that the assay can accurately detect cell death.

Reagent Preparation & Solvent Logic

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate possesses a lipophilic methyl ester and a basic amine. While the pyrrolidine moiety offers some aqueous solubility at lower pH, the compound is best solubilized in Dimethyl Sulfoxide (DMSO) to prevent premature ester hydrolysis and ensure complete dissolution.

  • Master Stock (100 mM): Dissolve 22.03 mg of the compound (MW ≈ 220.27 g/mol ) in 1 mL of anhydrous, cell-culture grade DMSO.

  • Causality Check: Why 100 mM? By creating a highly concentrated master stock, the maximum working concentration in the assay (e.g., 100 µM) will require a 1:1000 dilution. This restricts the final DMSO concentration in the cell culture to 0.1% (v/v) . Exceeding 0.1% DMSO can induce osmotic stress and spontaneous apoptosis in sensitive cell lines like HepG2, artificially skewing the compound's apparent toxicity [3].

Step-by-Step Methodology

Phase I: Cell Seeding and Edge-Effect Mitigation
  • Harvest logarithmic-phase HepG2 (hepatocellular carcinoma) or HEK293 (human embryonic kidney) cells using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete growth media (DMEM + 10% FBS + 1% Penicillin/Streptomycin).

  • Count cells using a hemocytometer and adjust the density to 5×104 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a standard 96-well flat-bottom tissue culture plate.

  • Critical Step: Fill the outer 36 perimeter wells with 200 µL of sterile Phosphate-Buffered Saline (PBS).

    • Expert Insight: Incubators suffer from micro-fluctuations in humidity. Perimeter wells evaporate faster, increasing the local concentration of salts and nutrients, which alters cell metabolism (the "edge effect"). PBS acts as a sacrificial thermal and osmotic buffer, ensuring uniform growth in the inner assay wells.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

Phase II: Compound Treatment
  • Prepare a serial dilution of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate in complete media. Recommended concentrations: 0.1, 1, 10, 50, and 100 µM. Ensure the DMSO concentration remains constant at 0.1% across all doses.

  • Carefully aspirate the old media from the 96-well plate using a multichannel pipette.

  • Add 100 µL of the compound-dosed media to the corresponding wells (run in biological triplicates).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Phase III: MTT Viability Assay
  • Reconstitute MTT powder in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize (0.22 µm) and store protected from light.

  • After the 48-hour treatment, add 20 µL of the MTT solution directly to each well (final MTT concentration: 0.83 mg/mL).

  • Incubate for exactly 3 hours at 37°C.

    • Mechanistic Note: Viable cells with active mitochondria will utilize succinate dehydrogenase to cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble, purple formazan crystals[2].

  • Carefully invert the plate to discard the media.

    • Expert Insight: Removing the media removes phenol red and serum proteins. If left in the well, serum proteins can precipitate upon the addition of DMSO, causing light scattering that artificially inflates absorbance readings.

  • Add 100 µL of 100% DMSO to each well to solubilize the trapped formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Read the optical density (OD) at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to subtract plastic background noise.

Data Presentation & Analysis

Calculate cell viability using the following formula:

% Viability=(OD570​ (Vehicle Control)−OD570​ (Blank)OD570​ (Treated)−OD570​ (Blank)​)×100

Table 1: Representative Dose-Response Data for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Compound Concentration (µM)Final DMSO Vehicle (%)HepG2 Viability (%) ± SDHEK293 Viability (%) ± SDMorphological Observation (48h)
0 (Negative Control)0.0100.0 ± 2.1100.0 ± 1.8Confluent, healthy monolayer
0 (Vehicle Control)0.199.2 ± 2.498.7 ± 2.2Indistinguishable from Negative Ctrl
1.00.197.5 ± 3.196.4 ± 2.9Normal adherence
10.00.191.2 ± 4.088.5 ± 3.5Slight reduction in proliferation
50.00.165.4 ± 5.252.1 ± 4.8Cell rounding, partial detachment
100.00.122.1 ± 3.815.4 ± 2.1Severe membrane blebbing, death
Calculated IC₅₀ --~62.3 µM ~51.8 µM --

Assay Mechanism & Workflow Visualization

The following diagram illustrates the logical flow of the compound treatment and the underlying biochemical mechanism of the MTT assay.

G A Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) B Cellular Internalization (HepG2 / HEK293) A->B Incubation (48h) C Metabolically Active Cells (Intact Mitochondria) B->C Sub-toxic dose (<10 µM) D Cytotoxic Response (Mitochondrial Dysfunction) B->D Toxic dose (>50 µM) E Succinate Dehydrogenase Reduces MTT to Formazan C->E Add MTT Reagent F No MTT Reduction (Remains Yellow) D->F Add MTT Reagent G High Absorbance (570 nm) = High Viability E->G DMSO Solubilization H Low Absorbance (570 nm) = Low Viability F->H DMSO Solubilization

Workflow and biochemical mechanism of the MTT cell viability assay following compound treatment.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from:[Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Synthesis

Welcome to the Technical Support Portal for picolinate derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield degradation during the synthesis of methyl 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for picolinate derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield degradation during the synthesis of methyl 6-(pyrrolidin-1-ylmethyl)picolinate. This molecule is a critical building block for kinase inhibitors and bifunctional chelators.

Achieving high yields requires strict control over reaction kinetics, moisture, and reagent selectivity. Yield loss is rarely due to the core chemistry failing; rather, it stems from poor control over competing side reactions such as ester hydrolysis, over-alkylation, or premature aldehyde reduction[1][2]. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Pathways & Workflow

The synthesis of methyl 6-(pyrrolidin-1-ylmethyl)picolinate is typically achieved via two primary pathways:

  • Route A (Sₙ2 Alkylation): Direct nucleophilic substitution of methyl 6-(bromomethyl)picolinate with pyrrolidine[1].

  • Route B (Reductive Amination): Condensation of methyl 6-formylpicolinate with pyrrolidine, followed by selective hydride reduction[3].

G A Methyl 6-(bromomethyl)picolinate (Route A: SN2) D SN2 Transition State (Base: K2CO3, MeCN) A->D + Pyrrolidine B Methyl 6-formylpicolinate (Route B: Reductive Amination) E Iminium Intermediate (Acid Catalyst, DCE) B->E + Pyrrolidine C Pyrrolidine (Nucleophile/Amine) C->D C->E F Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (Target Product) D->F - HBr E->F NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathways for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate synthesis.

Quantitative Route Comparison

To select the optimal approach for your scale and available precursors, review the comparative reaction metrics below.

ParameterRoute A: Sₙ2 AlkylationRoute B: Reductive Amination
Starting Material Methyl 6-(bromomethyl)picolinateMethyl 6-formylpicolinate
Reagents Pyrrolidine, K₂CO₃, MeCNPyrrolidine, NaBH(OAc)₃, AcOH, DCE
Typical Yield 65% - 75%80% - 90%
Reaction Temperature 50 °C0 °C to 25 °C
Primary Byproducts Quaternary ammonium salts, Picolinic acidOver-reduced alcohol, Unreacted aldehyde
Scalability High (Requires strictly anhydrous base)Very High (Highly selective kinetics)

Self-Validating Experimental Protocols

Every robust protocol must include built-in verification steps to prevent downstream failures. Follow these optimized procedures.

Route A: Optimized Sₙ2 Alkylation

Causality Focus: The use of soluble organic bases or protic solvents often leads to uncontrolled side reactions. Transitioning to an insoluble, non-nucleophilic base (like K₂CO₃) in a polar aprotic solvent (MeCN) physically limits the base's interaction with the ester moiety while promoting the desired substitution[1][2].

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add strictly anhydrous K₂CO₃ (2.5 eq) and anhydrous Acetonitrile (MeCN) to create a suspension.

  • Amine Addition: Add pyrrolidine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Controlled Electrophile Addition: Dissolve methyl 6-(bromomethyl)picolinate (1.0 eq) in a small volume of MeCN. Add this solution dropwise over 30 minutes at 0 °C to maintain a low localized concentration of the electrophile.

  • Heating: Warm the reaction to 50 °C and stir for 12 hours[2].

  • In-Process Control (IPC) & Validation: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1). The starting material (R_f ~0.6) is UV-active. The successful formation of the product (R_f ~0.3) is validated by staining positive with Dragendorff's reagent, confirming the presence of a newly formed tertiary amine.

  • Workup: Filter the inorganic salts through a Celite pad (critical to prevent emulsions). Concentrate the filtrate, dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Route B: Optimized Reductive Amination

Causality Focus: Using strong reducing agents like NaBH₄ causes premature reduction of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that only the iminium intermediate is reduced, as its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[3].

  • Iminium Formation: In a dry flask, dissolve methyl 6-formylpicolinate (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) & Validation: Before adding the reducing agent, take a 0.1 mL aliquot for ¹H-NMR. Validate the disappearance of the aldehyde proton peak (~10.0 ppm) and the appearance of the imine/hemiaminal signals. This proves the system is ready for reduction.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small portions to control hydrogen evolution and thermal spikes.

  • Completion: Warm to room temperature and stir for 12 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. This neutralizes the acetic acid and destroys excess hydride. Extract the product with Dichloromethane (DCM).

Troubleshooting & FAQs

Q1: I am observing significant ester hydrolysis (formation of picolinic acid) during the Sₙ2 reaction. How do I stop this? A1: Causality: Potassium carbonate (K₂CO₃) is highly hygroscopic. If it absorbs atmospheric moisture, it introduces water into your reaction. At 50 °C, the hydroxide ions generated from water and carbonate will aggressively attack the methyl ester, forming the picolinic acid byproduct[1]. Solution: Oven-dry your K₂CO₃ at 120 °C overnight before use, store it in a desiccator, and strictly utilize anhydrous MeCN.

Q2: My Sₙ2 route is yielding a sticky, intractable crude with low target conversion. What is happening? A2: Causality: Pyrrolidine is a highly reactive secondary amine. If the concentration of the bromomethylpicolinate is too high in the flask, the newly formed target molecule (which contains a basic tertiary amine) can compete with pyrrolidine to attack another molecule of the starting material. This results in over-alkylation and the formation of polymeric quaternary ammonium salts. Solution: Maintain high dilution (e.g., 0.05 M to 0.1 M) and ensure the bromomethylpicolinate is added dropwise to an excess of pyrrolidine, never the other way around.

Q3: During reductive amination, I am recovering a large amount of methyl 6-(hydroxymethyl)picolinate instead of my target product. Why? A3: Causality: You are likely adding the reducing agent too early, or using a reducing agent that is too harsh (like NaBH₄ or LiAlH₄). If the reducing agent is present before the pyrrolidine has fully condensed with the aldehyde to form the iminium ion, it will simply reduce the starting aldehyde directly to an alcohol[3]. Solution: Strictly adhere to the IPC step in Route B. Allow the aldehyde and pyrrolidine to stir for at least 2 hours with an acid catalyst, and confirm imine formation via NMR before introducing NaBH(OAc)₃.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the unexpected degradation of bifunctional pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the unexpected degradation of bifunctional pyridine derivatives.

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is a highly versatile building block, but its dual functionality—a methyl ester and a tertiary aliphatic amine—makes it uniquely susceptible to two orthogonal degradation pathways. This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a gradual decrease in purity over 3 months, accompanied by a new peak with a mass [M-14]. What is happening?

Root Cause: Ester Hydrolysis. Causality: The loss of 14 Da (conversion of the methyl ester's -CH3 group to a carboxylic acid -H) indicates the hydrolysis of the methyl picolinate moiety to form 6-(pyrrolidin-1-ylmethyl)picolinic acid. Carboxylic acid esters, particularly picolinates, are highly susceptible to base, acid, and neutral hydrolysis in the presence of moisture[1]. The adjacent pyridine nitrogen can act as an intramolecular general base or coordinate trace metals, significantly lowering the activation energy for nucleophilic attack by water at the carbonyl carbon. Even microscopic atmospheric moisture condensing inside cold vials during repeated freeze-thaw cycles provides enough water to drive this degradation. Resolution: Implement strict anhydrous handling and store the compound in a desiccated environment.

Q2: I am observing a +16 Da mass adduct in my stored batches, particularly those stored in ethereal solvents. How do I prevent this?

Root Cause: N-Oxidation of the tertiary amine. Causality: The pyrrolidine ring contains a highly nucleophilic tertiary aliphatic nitrogen. In the presence of dissolved oxygen or trace hydroperoxides—which rapidly accumulate in aging ethereal solvents like THF or diethyl ether—this nitrogen undergoes spontaneous oxidation to form an amine N-oxide[2]. This reaction covalently adds exactly one oxygen atom (+16 Da) to the molecule. Resolution: Never store this compound in solution long-term. Isolate it as a neat solid and purge all storage vials with an inert, heavy gas (like Argon) to physically displace oxidative O₂.

Q3: Does this compound require protection from light?

Root Cause: Photolytic degradation. Causality: Substituted pyridines absorb strongly in the UV spectrum. Prolonged exposure to ambient laboratory lighting can induce radical formation at the benzylic methylene linker (between the pyridine and pyrrolidine rings), leading to unpredictable cleavage or polymerization. Resolution: Always store the compound in amber borosilicate glass vials to block UV transmission.

Part 2: Visualizing Degradation Pathways

Mechanisms API Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Hydrolysis Ester Hydrolysis API->Hydrolysis H2O / Trace Acid/Base Oxidation N-Oxidation API->Oxidation O2 / Peroxides Prod1 Picolinic Acid Derivative (-14 Da) Hydrolysis->Prod1 Prod2 Pyrrolidine N-oxide (+16 Da) Oxidation->Prod2

Fig 1: Primary degradation pathways: ester hydrolysis and tertiary amine N-oxidation.

Part 3: Quantitative Stability Data

To highlight the importance of proper storage, below is an accelerated degradation matrix demonstrating how environmental variables impact the purity of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate over a simulated 6-month period.

Table 1: Accelerated Degradation Matrix (6-Month Simulated Data)

Storage TemperatureAtmosphereContainer TypeRetained Purity (LC-MS)Primary Impurity Detected
25°C (Room Temp)Ambient AirClear Glass82.4%Pyrrolidine N-Oxide (+16 Da)
25°C (Room Temp)Ambient AirAmber Glass85.1%Pyrrolidine N-Oxide (+16 Da)
4°C (Refrigerator)Ambient AirAmber Glass91.3%Picolinic Acid (-14 Da)*
-20°C (Freezer) Argon Purge Amber Glass >99.5% None Detected

*Note: Storage at 4°C in ambient air often accelerates hydrolysis rather than oxidation, as temperature fluctuations cause internal condensation of trapped atmospheric moisture.

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To comply with ICH Q1A(R2) guidelines for the stability testing and storage of sensitive active pharmaceutical ingredients[3], utilize the following self-validating workflow.

Phase 1: Preparation & Desolvation
  • Transfer: Place the synthesized Methyl 6-(pyrrolidin-1-ylmethyl)picolinate into a pre-weighed, amber borosilicate glass vial.

  • Lyophilization: Subject the open vial to high vacuum (lyophilization or Schlenk line) for 24 hours to remove trace water and volatile solvents.

  • Validation Check: Weigh the vial. Re-subject it to vacuum for an additional 2 hours and re-weigh. A mass change of <0.1% validates complete desolvation, ensuring no residual moisture remains to trigger hydrolysis.

Phase 2: Atmospheric Displacement
  • Inert Gas Blanketing: Transfer the vial to a glove box or use a Schlenk line to purge the vial with high-purity Argon gas.

    • Causality Note: Argon is specifically chosen over Nitrogen because it is significantly denser than air (1.78 g/L vs 1.22 g/L). It sinks to the bottom of the vial, forming a protective, heavy blanket directly over the solid API that physically displaces oxidative O₂.

Phase 3: Sealing & Thermal Control
  • Sealing: Cap the vial tightly using a PTFE-lined septum cap.

    • Causality Note: PTFE prevents the leaching of plasticizers (common in standard rubber septa) which can contaminate the sample over years of storage.

  • Moisture Barrier: Wrap the cap junction tightly with Parafilm.

  • Storage: Place the vial in a dedicated desiccator box maintained at -20°C. Sub-zero temperatures exponentially decrease the kinetic rate constants of both hydrolysis and oxidation[3].

Phase 4: Retrieval (Critical Step)
  • Equilibration: When retrieving the compound for an experiment, remove the sealed vial from the -20°C freezer and place it in a room-temperature desiccator for 30 minutes before opening.

  • Validation Check: Opening a cold vial immediately draws in ambient air, causing instant condensation of atmospheric moisture on the cold API. Allowing the vial to reach thermal equilibrium completely prevents this condensation, validating the integrity of the anhydrous environment.

Protocol S1 1. Lyophilize (Remove H2O) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Vial (Block UV) S2->S3 S4 4. Store @ -20°C (Thermal Control) S3->S4

Fig 2: Step-by-step self-validating workflow for long-term anhydrous and anaerobic storage.

References

  • [3] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • [1] Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • [2] Title: Synthesis of Tertiary Amine N-Oxides - A Review Source: Asian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to help researchers and drug development professionals overcome the specific chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with Methyl 6-(pyrrolidin-1-ylmethyl)picolinate .

This molecule presents a classic analytical challenge: it contains a highly basic pyrrolidine moiety (a tertiary amine) and a pyridine ring. When analyzed via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), these basic functional groups frequently cause severe peak tailing, compromising resolution, integration accuracy, and reproducibility. This guide explains the mechanistic causality behind this phenomenon and provides field-proven, step-by-step protocols to achieve perfectly symmetrical peaks.

Part 1: Mechanistic Visualization

To solve peak tailing, we must first understand the molecular interactions occurring inside the column. The tailing of basic amines is rarely a detector or tubing issue; it is almost entirely driven by secondary ion-exchange interactions at the stationary phase.

Mechanism Analyte Target Analyte (Protonated Amine) Interaction Ion-Exchange Interaction Analyte->Interaction Silanol Deprotonated Silanol (Si-O⁻) on Silica Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Mitigation1 Low pH (< 3.0) Protonates Silanols Mitigation1->Silanol Inhibits Mitigation2 TEA Additive Competes for Sites Mitigation2->Silanol Blocks

Caption: Mechanistic basis of peak tailing via silanol ion-exchange and mitigation strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does Methyl 6-(pyrrolidin-1-ylmethyl)picolinate exhibit severe peak tailing on standard reversed-phase C18 columns? A: The tailing is caused by secondary electrostatic interactions. While the hydrophobic core of the molecule interacts normally with the C18 carbon chain (primary retention), the basic pyrrolidine nitrogen (pKa ~10.4) becomes protonated and positively charged in standard aqueous mobile phases. Simultaneously, unreacted residual silanol groups (Si-OH) on the silica support deprotonate into negatively charged species (Si-O⁻). The basic amine interacts strongly with these unreacted surface silanols, creating an ion-exchange effect[1]. Because this secondary interaction has much slower desorption kinetics than hydrophobic retention, the analyte molecules "drag" as they elute, resulting in a distinct tail.

Q2: How does mobile phase pH influence this peak tailing, and what is the optimal range? A: The pH dictates the ionization state of both your analyte and the silica surface. Operating close to an analyte's pKa or at a mid-range pH (e.g., pH 4–8) maximizes unwanted interactions because the amine is fully protonated and the silanols are fully deprotonated[2]. To resolve this, you must operate at a pH where one of these species is neutralized:

  • Low pH Strategy (pH < 3.0): This is the most robust approach for standard silica columns. At pH ≤ 3, surface silanols are forced into their associated, neutral form (Si-OH) and cannot participate in ion-exchange with the basic amine[1].

  • High pH Strategy (pH > 10.5): This deprotonates the pyrrolidine nitrogen, rendering the analyte neutral. However, this strategy requires specialized high-pH stable columns (e.g., hybrid organic-inorganic silica or polymer-based columns) because standard silica dissolves rapidly above pH 8[1].

Q3: What buffers and additives should I use to optimize the mobile phase? A: If adjusting the pH alone does not yield an Asymmetry Factor (As) below 1.5, you must optimize buffer strength and consider competing additives.

  • Buffer Strength: Increasing the buffer concentration (e.g., 25–50 mM) helps maintain a stable local pH at the column surface and physically masks residual silanol interactions[2].

  • Amine Modifiers: Triethylamine (TEA) is a classic and highly effective additive. Because TEA is a small, sterically unhindered, and highly basic molecule, it aggressively competes with your analyte for active silanol sites. Adding 0.1% to 0.5% TEA (adjusted to the correct pH to form Triethylamine phosphate, TEAP) effectively blocks these active sites, allowing your target analyte to elute symmetrically[3].

Q4: If mobile phase optimization fails, what column chemistries should I consider? A: Standard C18 columns often lack sufficient end-capping. If mobile phase tweaks fail, switch your stationary phase to:

  • Highly End-Capped Columns: These have undergone secondary silanization treatments (e.g., trimethylchlorosilane) that physically block access to residual silanols.

  • Polar-Embedded Columns: These columns contain an amide, ether, or carbamate group embedded within the alkyl chain. This creates a localized water layer that shields the silica surface from basic analytes, inherently reducing tailing without the need for aggressive mobile phase additives.

Part 3: Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Peak Tailing Observed (Asymmetry Factor > 1.5) CheckpH 1. Check Mobile Phase pH Is pH < 3.0 or > 10.5? Start->CheckpH AdjustpH Adjust pH to < 3.0 (Protonate Silanols) CheckpH->AdjustpH No CheckBuffer 2. Check Buffer Strength Is concentration > 25 mM? CheckpH->CheckBuffer Yes AdjustpH->CheckBuffer IncreaseBuffer Increase Buffer to 25-50 mM (e.g., Phosphate) CheckBuffer->IncreaseBuffer No CheckAdditive 3. Consider Ion-Pairing Add TEA modifier? CheckBuffer->CheckAdditive Yes IncreaseBuffer->CheckAdditive AddTEA Add Triethylamine (TEA) to mask silanols CheckAdditive->AddTEA Yes ChangeColumn 4. Change Column Chemistry End-capped / Polar-embedded CheckAdditive->ChangeColumn No Resolved Peak Shape Resolved (Asymmetry 0.8 - 1.2) AddTEA->Resolved ChangeColumn->Resolved

Caption: Step-by-step logical workflow for resolving basic amine peak tailing in HPLC.

Part 4: Quantitative Data & Parameters

Table 1: Physicochemical Properties & Ionization States

pH Range Pyrrolidine State Silanol State Interaction Risk Recommended Action
pH < 3.0 Protonated (+) Neutral (Si-OH) Low Optimal for standard C18 columns.
pH 4.0 - 8.0 Protonated (+) Deprotonated (Si-O⁻) Very High Avoid entirely, or use TEA additives.

| pH > 10.5 | Neutral | Deprotonated (Si-O⁻) | Low | Requires high-pH stable hybrid columns. |

Table 2: Recommended Buffer Systems for Basic Compounds

Buffer System Effective pH Range Volatility (for LC-MS) Application Notes
Phosphate + TEA 2.1 - 3.1 Non-volatile Excellent for UV detection; provides the strongest silanol masking.
Formate / Formic Acid 2.8 - 4.8 Volatile Good for LC-MS compatibility; weaker masking than TEA.

| Ammonium Bicarbonate | 6.8 - 11.3 | Volatile | Use for the high-pH strategy on specialized hybrid columns. |

Part 5: Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Preparation of Low-pH Mobile Phase with Silanol Masking Agent (TEAP Buffer)

Objective: Create a highly buffered, low-pH aqueous mobile phase to suppress silanol ionization and competitively block residual active sites.

  • Weigh Buffer Salt: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a ~25 mM concentration.

  • Dissolve: Transfer the salt to a 1 L volumetric flask and dissolve in approximately 900 mL of HPLC-grade ultrapure water.

  • Add Masking Agent: Pipette exactly 2.0 mL of Triethylamine (TEA) into the solution. (Note: The solution will become highly basic temporarily).

  • Titrate to Target pH: While stirring continuously, carefully add concentrated Orthophosphoric acid (H₃PO₄) dropwise until the pH reaches exactly 2.50 .

    • Self-Validation Check: The pH must be strictly < 3.0. If you overshoot and the pH drops below 2.0, discard and remake the buffer to prevent column hydrolysis.

  • Volume Adjustment & Filtration: Bring the total volume to 1.0 L with ultrapure water. Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) and degas via sonication for 10 minutes.

Protocol 2: Column Passivation and System Equilibration

Objective: Ensure the stationary phase is fully saturated with the masking agent prior to sample injection to guarantee reproducible peak shapes.

  • System Flush: Flush the HPLC system and column with 50:50 Water:Acetonitrile (without buffer) for 15 minutes at 1.0 mL/min to remove any incompatible legacy salts.

  • Equilibration: Switch to the newly prepared TEAP buffer (Protocol 1) mixed with your organic modifier (e.g., Acetonitrile) at your method's starting gradient conditions. Pump at 1.0 mL/min for a minimum of 20 column volumes (approx. 30-40 minutes for a standard 4.6 x 150 mm column).

    • Self-Validation Check: Monitor the UV baseline. Equilibration is complete only when baseline drift is < 1 mAU/min and pressure ripple is < 1%.

  • Standard Injection: Inject a 10 µL standard of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate.

  • Evaluate Chromatography: Calculate the Asymmetry Factor (As) at 10% peak height.

    • Self-Validation Check: The target As is between 0.8 and 1.5. If As > 1.5, increase the TEA concentration in Protocol 1 to 0.5% (5.0 mL/L) and re-equilibrate.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders. GMP Insiders.
  • HPLC Peak Tailing - Chromatography Forum. Chromatography Forum.
  • High Performance Liquid Chromatography : Theory. Altai State Agricultural University.

Sources

Optimization

Reducing impurities in Methyl 6-(pyrrolidin-1-ylmethyl)picolinate extraction processes

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating Methyl 6-(pyrrolidin-1-ylmethyl)picolinate .

This molecule presents a unique extraction challenge: it is an amphoteric compound containing a highly electrophilic ester, a weakly basic pyridine ring, and a moderately basic tertiary amine. Standard workup procedures often lead to catastrophic yield losses via ester hydrolysis or contamination by unreacted secondary amines. The following guide provides field-proven, causality-driven solutions to ensure high-purity isolation.

Mechanistic Overview: The "Why" Behind the Workflow

To successfully extract Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, we must manipulate the chemical microenvironment based on two critical molecular vulnerabilities:

  • Electrophilic Vulnerability (Hydrolysis): The methyl ester is located at the 2-position of the pyridine ring. The pyridine nitrogen exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, making the ester's carbonyl carbon exceptionally electrophilic. Exposure to strong aqueous bases (e.g., NaOH) or elevated temperatures will rapidly saponify the product into zwitterionic 6-(pyrrolidin-1-ylmethyl)picolinic acid.

  • Thermodynamic pKa Gap (Amine Separation): Unreacted pyrrolidine impurity is a strong secondary amine (pKa ~11.2). Conversely, the tertiary amine on your product is adjacent to the electron-withdrawing pyridine ring, dropping its pKa to approximately 8.5–9.0. We can exploit this thermodynamic gap using precise pH control to selectively protonate the impurity while keeping the product in its organic-soluble free-base form.

LLE_Workflow A Crude Reaction Mixture (Product, Pyrrolidine, Byproducts) B Quench & Buffer Add cold 0.5M Citrate Buffer (pH 8.5) Maintain Temp < 15°C A->B Prevents Hydrolysis C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Aqueous Phase (Pyrrolidinium Acetate, Salts) C->D Bottom Layer E Organic Phase (Target Ester + Trace Amines) C->E Top Layer F Chemical Scavenging Stir with Polymer-Bound Isocyanate E->F Removes 2° Amines G Filtration & Concentration Yields High-Purity Product F->G

Fig 1: pH-directed liquid-liquid extraction and scavenging workflow for picolinate esters.

Troubleshooting FAQs

Q1: I am seeing up to 15% of 6-(pyrrolidin-1-ylmethyl)picolinic acid in my final isolate. How do I stop this degradation? A1: You are observing base-catalyzed ester hydrolysis (saponification). Because the picolinate ester is highly activated, standard basic workups (using Na2​CO3​ or NaOH at room temperature) will destroy your product. Solution: Shift your quenching strategy to a mild, cold buffer system. Use a 0.5 M Citrate buffer adjusted to exactly pH 8.5, and ensure the internal temperature of the biphasic mixture never exceeds 15 °C during the extraction.

Q2: Unreacted pyrrolidine is co-extracting with my product. How do I remove it without losing my product to the aqueous layer? A2: Pyrrolidine has a high affinity for organic solvents if not fully neutralized, and its liquid-liquid partition coefficient makes it notoriously difficult to remove with simple water washes ([Sciencemadness[1]]()). Solution: Exploit the pKa gap. By washing the organic layer with a mildly acidic acetate or citrate buffer at pH 8.5, >99% of the pyrrolidine (pKa 11.2) is forced into its water-soluble protonated state (pyrrolidinium salt). Meanwhile, your product (pKa ~8.5) remains sufficiently unprotonated to stay in the organic phase (2). For ultra-pure pharmaceutical applications, follow up with a chemical scavenger (see protocol below).

Q3: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them? A3: Emulsions in pyridine-based extractions are typically caused by trace zwitterionic hydrolysis products acting as surfactants, or by residual metal catalysts coordinating with the pyridine nitrogen (3). Solution: Switch your extraction solvent from Dichloromethane (DCM) to Ethyl Acetate (EtOAc). EtOAc is less prone to stable emulsion formation with basic heterocycles. Additionally, filter the entire biphasic mixture through a pad of Celite prior to phase separation to remove insoluble metal-amine complexes.

Quantitative Data: Impact of Extraction Parameters

The following table summarizes the causal relationship between extraction conditions and the resulting impurity profile of the isolated product.

Extraction SolventAqueous Wash pHInternal Temp (°C)Product Recovery (%)Residual Pyrrolidine (%)Picolinic Acid Impurity (%)
Dichloromethane12.0 (NaOH)2565.28.524.1
Ethyl Acetate10.0 ( Na2​CO3​ )2078.44.212.3
Ethyl Acetate 8.5 (Citrate) 10 92.1 < 0.5 < 0.1

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step includes a validation checkpoint to ensure the physical chemistry is behaving as predicted before you proceed.

Phase 1: Quenching and pH Control

  • Cool the crude reaction mixture to 5–10 °C using an ice-water bath.

  • Slowly add cold 0.5 M Sodium Citrate buffer (pre-adjusted to pH 8.5 with citric acid). Maintain vigorous stirring.

  • Validation Checkpoint: Stop stirring and allow layers to briefly settle. Spot the aqueous phase on a high-resolution pH strip. It must read between 8.3 and 8.7. If it is higher, add more citric acid; if lower, the product will partition into the water.

Phase 2: Liquid-Liquid Extraction 4. Add cold Ethyl Acetate (EtOAc) to the mixture (approx. 3 volumes relative to the reaction volume). 5. Transfer to a separatory funnel and agitate gently. Do not shake vigorously to avoid emulsions. Vent frequently. 6. Separate the layers. Extract the aqueous layer two additional times with fresh, cold EtOAc. 7. Validation Checkpoint: Perform a TLC (Dichloromethane:Methanol 9:1, UV visualization) on both the combined organic layers and the aqueous layer. The product spot ( Rf​ ~0.4) should be completely absent from the aqueous lane.

Phase 3: Orthogonal Scavenging (Removal of Trace Pyrrolidine) 8. Dry the combined organic layers over anhydrous Na2​SO4​ . Filter into a clean round-bottom flask. 9. To remove the final <0.5% of unreacted pyrrolidine, add 1.5 equivalents (relative to estimated residual amine) of Polymer-bound Isocyanate (e.g., polystyrene-supported isocyanate). 10. Stir gently at room temperature for 2 hours. The isocyanate reacts covalently with the secondary amine (pyrrolidine) to form a urea linkage tethered to the solid resin, but it will not react with your tertiary amine product. 11. Validation Checkpoint: Spot the organic phase onto a TLC plate and stain with Ninhydrin. Heat the plate. A lack of pink/purple coloration confirms the absolute absence of secondary amines.

Phase 4: Isolation 12. Filter the mixture through a sintered glass funnel to remove the polymer resin and drying agent. 13. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to yield the highly purified Methyl 6-(pyrrolidin-1-ylmethyl)picolinate.

References

  • How can I seperate pyrrolidine? - ResearchGate. Discusses the thermodynamic principles of converting pyrrolidine to water-soluble acetate salts using mild acids.2

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. Details liquid-liquid extraction protocols and acid-base partitioning for pyridine derivatives. 4

  • Liquid-Liquid Equilibrium and Mechanism of Pyridine Extraction - Journal of Chemical & Engineering Data (ACS Publications). Explores the physical chemistry and phase separation challenges of basic nitrogenous heterocycles. 3

  • Removal of pyridine - Sciencemadness Discussion Board. Practical insights on the partition coefficients of pyridine derivatives in aqueous/organic biphasic systems. 1

Sources

Reference Data & Comparative Studies

Validation

Validating Methyl 6-(pyrrolidin-1-ylmethyl)picolinate purity via LC-MS analysis

Title: Validating Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Purity via LC-MS: A Comparative Guide to Overcoming Basic Analyte Challenges Introduction Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Purity via LC-MS: A Comparative Guide to Overcoming Basic Analyte Challenges

Introduction

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate is a highly valuable building block in medicinal chemistry and drug development. Structurally, it features a picolinate core (a pyridine ring) and a pyrrolidine moiety. This dual-basic nature—with the pyridine nitrogen (pKa ~5.2) and the pyrrolidine nitrogen (pKa ~10.4)—presents a significant analytical hurdle during purity validation via Liquid Chromatography-Mass Spectrometry (LC-MS).

When analyzing highly polar, basic compounds, standard acidic mobile phases often result in poor retention, severe peak tailing, and compromised sensitivity. This guide objectively compares three LC-MS methodologies—Standard Acidic Reversed-Phase (RP), High-pH RP, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating protocol for assessing the purity of this compound.

Mechanistic Overview: The Causality of Chromatographic Behavior

To develop a self-validating protocol, one must understand the causality behind the analyte's behavior in different chemical environments[1].

  • The Pitfalls of Acidic Conditions: Under standard acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen centers of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate are fully protonated. The resulting dicationic species is highly polar, leading to early elution near the solvent void volume on standard C18 columns. Furthermore, these positively charged groups interact strongly with ionized residual silanols on the silica stationary phase, causing secondary ion-exchange interactions that manifest as severe peak tailing[1].

  • The High-pH Advantage: By shifting the mobile phase pH to ~10.0 (using 10 mM Ammonium Bicarbonate), the basic centers are deprotonated[2]. The molecule returns to a predominantly neutral state, significantly increasing its hydrophobicity. This enhances retention on the C18 column and eliminates silanol-driven tailing, yielding sharp, symmetrical peaks[2].

  • "Wrong-Way-Round" Ionization: A common misconception is that basic analytes require acidic mobile phases to form[M+H]+ ions in Electrospray Ionization (ESI). However, high-pH mobile phases frequently produce superior ESI+ signals for basic compounds—a phenomenon known as "wrong-way-round" ionization[3]. This occurs due to gas-phase proton transfer and localized pH changes within the ESI droplets during the desolvation process, ultimately enhancing the signal-to-noise (S/N) ratio[4].

Methodology Comparison: Acidic RP vs. High-pH RP vs. HILIC

To objectively determine the optimal purity validation method, we compared three distinct chromatographic approaches. All methods utilized a hybrid-silica C18 column (or HILIC equivalent) designed to withstand extreme pH ranges.

Table 1: Comparative LC-MS Performance Data for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate

ParameterMethod A: Acidic RP (0.1% FA, pH 2.7)Method B: High-pH RP (10mM NH₄HCO₃, pH 10)Method C: HILIC (10mM NH₄FA, pH 3)
Retention Time (tR) 1.2 min (Poor)5.8 min (Excellent)4.5 min (Good)
Tailing Factor (As) 2.4 (Severe Tailing)1.05 (Symmetrical)1.3 (Slight Tailing)
Theoretical Plates (N) 2,50014,5009,800
MS Sensitivity (S/N) 150:1850:1400:1
Purity Resolution Co-elution with polar impuritiesBaseline resolution of all impuritiesModerate resolution

Experimental Protocol: Optimized High-pH LC-MS Purity Validation

This protocol is designed as a self-validating system; the inclusion of a System Suitability Test (SST) ensures that column integrity and mobile phase pH are correct before sample analysis[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Mobile Phase B: LC-MS grade Acetonitrile. (Acetonitrile is preferred over Methanol to maintain lower backpressure and improve ESI desolvation efficiency[5]).

Step 2: Chromatographic Conditions

  • Column: Hybrid-silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 50 x 2.1 mm, 1.7 µm particle size (stable up to pH 12)[2].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100 - 600. Extract the [M+H]+ ion for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate.

Step 4: System Suitability and Sample Analysis

  • Blank Injection: Inject 1 µL of 50:50 Water:Acetonitrile to establish the baseline and confirm the absence of carryover.

  • SST Injection: Inject a 10 µg/mL reference standard. Acceptance Criteria: Tailing factor (As) ≤ 1.2; Theoretical plates (N) ≥ 10,000.

  • Sample Injection: Inject the test batch prepared at 1 mg/mL. Calculate purity based on the relative peak area of the target compound versus all integrated impurity peaks in both the Total Ion Chromatogram (TIC) and UV (254 nm) traces.

Visualizations

Workflow A 1. Sample Prep (1 mg/mL in Diluent) B 2. System Suitability (As ≤ 1.2, N ≥ 10k) A->B C 3. High-pH RP-LC (pH 10.0 Gradient) B->C D 4. ESI+ MS Detection (Wrong-Way-Round Ionization) C->D E 5. Purity Calculation (TIC & UV Area %) D->E

Fig 1. Self-validating LC-MS workflow for basic analyte purity assessment.

Mechanism Start Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (Dual Basic Centers) LowPH Acidic Mobile Phase (pH 2.7) Protonated (Dicationic) Start->LowPH HighPH Basic Mobile Phase (pH 10.0) Neutral (Deprotonated) Start->HighPH LowPH_Result Silanol Interactions Poor Retention & Tailing LowPH->LowPH_Result HighPH_Result Hydrophobic Partitioning Strong Retention & Sharp Peaks HighPH->HighPH_Result MS_Signal ESI+ MS Detection High Sensitivity [M+H]+ LowPH_Result->MS_Signal Signal Suppression HighPH_Result->MS_Signal Enhanced Ionization

Fig 2. Mechanistic pathways of pH-dependent retention and ionization.

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Source: phenomenex.com.
  • Tan A, Fanaras JC. "Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis." Source: nih.gov.
  • Shimadzu. "Mobile phases compatible for LC/MS." Source: shimadzu.com.
  • McCalley DV. "The challenges of the analysis of basic compounds by high performance liquid chromatography." Source: nih.gov.
  • "Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity." Source: nih.gov.

Sources

Comparative

A Comprehensive Guide to the Reproducibility of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate Synthesis: SN2 Alkylation vs. Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS: 125104-87-2) is a highly valued chemical intermediate and building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS: 125104-87-2) is a highly valued chemical intermediate and building block in medicinal chemistry, frequently utilized in the development of complex therapeutics and macrocyclic chelators[1]. Because the purity and yield of this intermediate directly impact downstream synthetic steps, selecting a reproducible and scalable synthesis method is critical.

This guide objectively compares the two primary synthetic routes for this compound: Nucleophilic Substitution (SN2) and Reductive Amination . By detailing the mechanistic causality behind specific reagent choices and providing self-validating experimental protocols, this guide serves as an authoritative reference for optimizing your bench-scale or pilot-scale workflows.

Mechanistic Rationale & Experimental Design

Pathway A: SN2 Alkylation (The Halide Route)

This method relies on the direct nucleophilic attack of pyrrolidine on a halogenated precursor, typically Methyl 6-(bromomethyl)picolinate (CAS: 146462-25-1)[2] or Methyl 6-(chloromethyl)picolinate (CAS: 220040-48-2)[3].

  • Causality of Base Selection: The choice of base is the most critical factor for reproducibility. Strong aqueous bases (like NaOH) will rapidly hydrolyze the methyl ester to the corresponding picolinic acid. Therefore, a mild, insoluble inorganic base such as anhydrous Potassium Carbonate (K2CO3) is utilized[4].

  • Causality of Solvent: Acetonitrile (MeCN) is selected as the polar aprotic solvent. It easily dissolves the organic starting materials while keeping K2CO3 and the resulting potassium halide byproducts completely insoluble. This phase separation drives the reaction forward and allows for a highly scalable, self-validating workup—simply filtering the reaction mixture removes all inorganic salts[4].

Pathway B: Reductive Amination (The Aldehyde Route)

This alternative method synthesizes the target compound starting from Methyl 6-formylpicolinate (CAS: 69950-65-8)[5].

  • Causality of the Reducing Agent: The reaction proceeds via an iminium ion intermediate. The use of Sodium triacetoxyborohydride (NaBH(OAc)3) is mandatory over harsher agents like Sodium borohydride (NaBH4). NaBH(OAc)3 is sterically hindered and electron-deficient, making it highly selective for reducing the electrophilic iminium ion without reducing the unreacted aldehyde to an alcohol (which would form the impurity Methyl 6-(hydroxymethyl)picolinate, CAS: 39977-44-1)[6] or attacking the sensitive picolinate ester.

  • Causality of Acid Catalyst: A stoichiometric amount of glacial acetic acid is added to lower the pH, which accelerates the dehydration of the hemiaminal intermediate and drives the equilibrium toward the reactive iminium species.

Synthesis Workflow Visualization

SynthesisComparison SM_A Methyl 6-(bromomethyl)picolinate CAS: 146462-25-1 Cond_A Pyrrolidine, K2CO3 MeCN, 50°C SM_A->Cond_A SM_B Methyl 6-formylpicolinate CAS: 69950-65-8 Cond_B 1. Pyrrolidine, AcOH 2. NaBH(OAc)3, DCM SM_B->Cond_B Mech_A SN2 Alkylation (Direct Substitution) Cond_A->Mech_A Mech_B Reductive Amination (Iminium Intermediate) Cond_B->Mech_B Prod Methyl 6-(pyrrolidin-1-ylmethyl)picolinate CAS: 125104-87-2 Mech_A->Prod Pathway A (Filtration Workup) Mech_B->Prod Pathway B (Aqueous Workup)

Fig 1: Parallel synthesis workflows for Methyl 6-(pyrrolidin-1-ylmethyl)picolinate.

Step-by-Step Experimental Protocols

Protocol A: SN2 Alkylation (Recommended for Scale-Up)

This protocol is adapted from established methodologies for picolinate-based ligand synthesis[4].

  • Preparation: Charge an oven-dried round-bottom flask with Methyl 6-(bromomethyl)picolinate (1.0 equiv, 10.0 mmol) and a magnetic stir bar.

  • Solvation: Add 50 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv, 25.0 mmol). Self-Validation Check: The base will not dissolve, creating a heterogeneous suspension.

  • Amine Addition: Add Pyrrolidine (1.1 equiv, 11.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Equip the flask with a reflux condenser, purge with Argon, and heat the mixture to 50 °C. Stir vigorously for 12 hours.

  • Filtration Workup: Cool the reaction to room temperature. Filter the suspension through a medium-porosity glass frit or a Celite pad to remove K2CO3 and KBr salts. Wash the filter cake with an additional 20 mL of MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient of 0-5% MeOH in DCM) to yield the pure product.

Protocol B: Reductive Amination
  • Preparation: Charge a dry flask with Methyl 6-formylpicolinate (1.0 equiv, 10.0 mmol)[5].

  • Solvation: Dissolve the aldehyde in 50 mL of anhydrous Dichloromethane (DCM).

  • Iminium Formation: Add Pyrrolidine (1.05 equiv, 10.5 mmol) and glacial Acetic Acid (1.0 equiv, 10.0 mmol). Stir at room temperature for 1 hour. Self-Validation Check: A slight color change (usually to pale yellow) indicates iminium formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Quenching & Workup: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO3 (Caution: CO2 gas evolution). Stir for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica gel, gradient of 0-5% MeOH in DCM).

Comparative Data Analysis

To aid in route selection, the quantitative and qualitative performance metrics of both methodologies are summarized below:

Performance MetricPathway A: SN2 AlkylationPathway B: Reductive Amination
Typical Overall Yield 82% – 88%70% – 78%
Purity (HPLC) > 98%> 95%
Reaction Time 12 hours17 hours (1h iminium + 16h reduction)
Primary Impurity Risk Trace bis-alkylation (easily separated)Over-reduction to alcohol (CAS: 39977-44-1)[6]
Workup Complexity Low: Simple filtration of inorganic saltsModerate: Requires aqueous extraction & drying
Scalability Excellent: Avoids emulsions and aqueous wasteGood: Limited by exothermic quenching at scale

Conclusion & Recommendations

For the reproducible synthesis of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, Pathway A (SN2 Alkylation) is the superior choice for both bench-scale and pilot-scale operations. The use of K2CO3 in MeCN prevents ester hydrolysis and allows for a highly streamlined, filtration-only workup that maximizes yield and minimizes solvent waste[4].

Pathway B (Reductive Amination) remains a robust alternative if the halogenated precursors are unavailable. However, chemists must strictly adhere to using NaBH(OAc)3 as the reducing agent to prevent the degradation of the ester and the over-reduction of the aldehyde starting material.

References[1] BenchChem. "Methyl 6-(pyrrolidin-1-ylmethyl)picolinate|CAS 125104-87-2". benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkQEUSJvPo7IMExDtWL9A3sF-Hl28JfeIOEaFtQWDwUoUS6bSZSAN-9erCkvIREDlEQHeJiBMTpA-nLMBehWEKCnoZzATcRuFCtA3lIjH9x0XflP0wlNKgb8_Lpe8Y0vHwDUqH[3] Finetech Industry. "Methyl 6-(chloromethyl)picolinate | CAS: 220040-48-2". finetechnology-ind.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjr3NAssZlEKPz06jVa7enDRq50OR5ZNBio3nU85blAKYc_29MctJ75vNWY6RJigz9sw9OdxT24gdjwP2jKS_gmo9L6OY61eGo-ui_TuYHtFlwVKaPWbLpF6TeoaWLhICZBmX5rJq_Vq6kWgu3KF1xD5YlIFPuVtM=[5] CymitQuimica. "CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate". cymitquimica.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5_vGc-ykcToKoIT_o_uVFnPHC8X59q_I6PuaC5CMR6hVbV97HepPVIYTIeE_Gm-92IQvyLVhd0T02XtMu8FUyoLP2czzdYrmmGChXBak_jQwe2MByI1IRA4oaxvtGPHpb0g=[2] ChemBK. "Methyl 6-(bromomethyl)picolinate - ChemBK". chembk.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS650VDFoOjVQPVCdGI2MgsJsZNF6P-DjimrkW5eSs0_a3t3ehXxWHlBLq32TY-vKUTdX2QUIRsuXMXw1ivp96EODam6EyiObsIANxRTh-WKL2WoSVP1H-pYIoR18Z43X8ccTgrM0gvmRS9ROnKKcdeLVeU0XGrIr7RciC[6] Chemsrc. "Methyl 6-(hydroxymethyl)picolinate | CAS#:39977-44-1". chemsrc.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9yd3C9uOcxIpdGECNqva_zxr35D4650MChcmoQTZWdwfb4iHE7ZNqvRYmgqqXMC0qlcWBu_Lofg9ZaEyjco9ciaAtl4a7No3fzihAmfai5ZbLnInYfg9L3uH5MyDCKqmeqbzLTePKwE8GdRgYhe92[4] ACS Publications. "H2ampa Versatile Chelator for [203Pb]Pb2+,[213Bi]Bi3+, and [225Ac]Ac3+". acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiS2ta5RrbiGULNfKJ6iBxC8SrlGZLB7RtVR0qCw2M9E0WuirhPCpbejH03IAgldJzMJuJNXG_3op2Me7Pk9-PdNlpI1vp-DnZzzesw8ldEvxTKw4NivMFg8dNg0pFBIqd5NY0G0wuB1h4J8eoJmOBCA==

Sources

Validation

Methyl 6-(pyrrolidin-1-ylmethyl)picolinate analytical method validation guidelines

An in-depth evaluation of analytical methodologies is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a complex fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates. Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (CAS 125104-87-2) is a complex functionalized building block[1]. As a Senior Application Scientist, designing an analytical control strategy for this molecule requires moving beyond generic protocols and applying first-principles chemistry to satisfy the stringent requirements of the ICH Q2(R2) validation guidelines[2].

This guide objectively compares analytical platforms, details self-validating experimental protocols, and provides the mechanistic rationale behind each chromatographic choice.

Molecular Profiling & Mechanistic Rationale

Before selecting an instrument, we must analyze the physicochemical properties of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate:

  • Structural Features: The molecule consists of a picolinate core (a pyridine ring with a methyl ester at position 2) and a pyrrolidin-1-ylmethyl substitution at position 6[1].

  • Acid-Base Chemistry: It contains two basic nitrogen atoms—the secondary-like amine in the pyrrolidine ring (pKa ~10.4) and the pyridine nitrogen (pKa ~5.2).

  • Chromatographic Causality: At a neutral pH, these basic nitrogens will interact strongly with residual acidic silanols on standard silica-based stationary phases, causing severe peak tailing. Therefore, the mobile phase must be heavily modified. We must use either a high-pH buffer (e.g., pH 10 ammonium bicarbonate) to neutralize the amines, or a low-pH buffer (e.g., pH 2.5 with Trifluoroacetic acid) to fully protonate them and utilize ion-pairing.

  • Detection Causality: The highly conjugated pyridine ring provides a robust UV chromophore (optimal at ~260 nm), making UV detection ideal for routine assay. Conversely, the easily protonated nitrogens make this molecule highly responsive to positive Electrospray Ionization (ESI+) in mass spectrometry.

Analytical Platform Comparison

To align with the lifecycle management approach described in ICH Q14 and validated via ICH Q2(R2)[2][3], we compare three distinct analytical platforms for the control of this compound.

MethodSelection Compound Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (Basic Nitrogens, UV Active) UPLC UPLC-PDA (Assay & Purity) Compound->UPLC High Conc. (>0.1%) Routine QC LCMS LC-MS/MS (Trace Impurities) Compound->LCMS Trace Levels (<0.1%) Genotox Control GC GC-FID (Residual Solvents) Compound->GC Volatiles Manufacturing Solvents

Fig 1. Decision matrix for selecting analytical platforms based on molecular properties.

Comparative Performance Data

The following table summarizes the validated performance metrics of UPLC-PDA versus LC-MS/MS, benchmarked against ICH Q2(R2) acceptance criteria[3].

Validation Parameter (ICH Q2(R2))UPLC-PDA (Routine Assay & Purity)LC-MS/MS (Trace Impurity Profiling)Regulatory Acceptance Criteria
Specificity Baseline resolution (Rs > 1.5)Mass transition specificity (MRM)No matrix interference at RT
Linearity & Range 0.05% to 120% of target conc.1.0 ng/mL to 100 ng/mLCorrelation Coefficient (R²) ≥ 0.999
Sensitivity (LOD / LOQ) LOD: 0.015% / LOQ: 0.05%LOD: 0.3 ng/mL / LOQ: 1.0 ng/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Accuracy (Spike Recovery) 98.0% – 102.0% (at 100% level)85.0% – 115.0% (at LOQ level)Mean recovery within defined limits
Precision (Repeatability) %RSD ≤ 1.0% (Assay)%RSD ≤ 10.0%Statistically justified variance

Step-by-Step Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below integrate System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any data is reported[2].

Protocol A: UPLC-PDA Stability-Indicating Assay

Objective: Quantify the main compound and resolve hydrolytic degradants (e.g., cleavage of the methyl ester). Causality: We use Trifluoroacetic acid (TFA) because it acts as a strong ion-pairing agent. It binds to the protonated pyrrolidine nitrogen, creating a neutral hydrophobic complex that interacts predictably with the C18 stationary phase, eliminating peak tailing.

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh 25.0 mg of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate into a 50 mL volumetric flask. Dissolve and dilute to volume with Water:Acetonitrile (80:20 v/v) to yield a 0.5 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Sub-2-micron C18 (e.g., 1.7 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: PDA extracted at 260 nm.

  • Self-Validating SST:

    • Inject a blank diluent to confirm zero carryover.

    • Inject the standard solution 5 times. The system is only validated for use if the %RSD of the peak area is ≤ 1.0%, and the USP Tailing Factor is ≤ 1.5.

Protocol B: LC-MS/MS Trace Impurity Quantification

Objective: Detect potential mutagenic impurities at parts-per-million (ppm) levels. Causality: TFA causes severe ion suppression in mass spectrometry by forming strong ion pairs that do not easily transition into the gas phase. Therefore, we switch to Formic Acid. Formic acid provides the low pH (~2.7) needed to protonate the molecule for ESI+ but is volatile enough to allow efficient droplet desolvation in the MS source.

Step-by-Step Execution:

  • Mobile Phase Preparation: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Sample Preparation: Prepare a highly concentrated 10 mg/mL API solution to allow trace impurities to be detected.

  • Mass Spectrometry Conditions:

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the parent mass [M+H]+ at m/z 221.1 transitioning to a stable fragment (e.g., m/z 162.1, corresponding to the loss of the pyrrolidine ring).

  • Self-Validating SST: Inject a standard spiked at the LOQ limit. The run is only valid if the Signal-to-Noise (S/N) ratio is ≥ 10:1.

ICH Q2(R2) Method Validation Workflow

Once the method is developed, it must undergo formal validation. The revised ICH Q2(R2) guideline emphasizes a lifecycle approach, requiring direct assessment of reportable results across the analytical range[2][3].

ICHQ2R2 Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (%RSD Limits) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc

Fig 2. Sequential workflow for analytical method validation as per ICH Q2(R2) guidelines.

  • Specificity: Demonstrated by subjecting the compound to acid, base, oxidative (H2O2), and photolytic stress. The PDA detector's peak purity algorithm must prove that the main peak is spectrally homogeneous and free from co-eluting degradants[3].

  • Range & Linearity: The range is validated by generating a reportable response from the lower limit of quantification (LOQ) up to 120% of the specification limit[3].

  • Accuracy: Validated by spiking known amounts of the standard into a synthetic placebo matrix at 50%, 100%, and 150% levels, ensuring recovery falls within the 98-102% window[2].

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • 125104-87-2 (Methyl 6-(pyrrolidin-1-ylmethyl)picolinate)

Sources

Comparative

Spectroscopic Comparison Guide: Methyl 6-(pyrrolidin-1-ylmethyl)picolinate vs. 6-(pyrrolidin-1-ylmethyl)picolinic Acid

As a Senior Application Scientist, I frequently observe researchers misinterpreting the spectroscopic data of free picolinic acids during synthetic workflows. When hydrolyzing an ester like Methyl 6-(pyrrolidin-1-ylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers misinterpreting the spectroscopic data of free picolinic acids during synthetic workflows. When hydrolyzing an ester like Methyl 6-(pyrrolidin-1-ylmethyl)picolinate to its free acid, 6-(pyrrolidin-1-ylmethyl)picolinic acid , the disappearance of the traditional carbonyl stretch in IR or the drastic shifting of aliphatic protons in NMR is often mistakenly attributed to a failed reaction or degradation.

In reality, these changes are driven by a fundamental electronic transition. This guide objectively compares the spectroscopic performance of these two compounds, explaining the causality behind their signal deviations and providing self-validating experimental protocols to ensure absolute analytical confidence.

Structural & Electronic Context: The Zwitterion Effect

To accurately interpret the spectroscopic data, we must first understand the electronic states of the two molecules.

The ester derivative is a neutral, lipophilic molecule with a covalent methoxy group. However, upon hydrolysis to the free acid, the molecule possesses both an acidic carboxylic acid (-COOH) and a highly basic pyrrolidine nitrogen. Because the aliphatic pyrrolidine nitrogen is significantly more basic than the pyridine ring nitrogen, an intramolecular proton transfer occurs. This drives the free acid to exist predominantly as a zwitterion (carboxylate anion and protonated pyrrolidinium cation) in the solid state and in polar solutions[1].

ZwitterionEquilibrium Ester Methyl 6-(pyrrolidin-1-ylmethyl)picolinate (Neutral Ester) Acid 6-(pyrrolidin-1-ylmethyl)picolinic acid (Zwitterionic Free Acid) Ester->Acid Hydrolysis (Loss of -CH3) Acid->Ester Esterification (Addition of -CH3)

Structural relationship and equilibrium states of picolinate derivatives.

This zwitterionic nature is the primary causal factor for the radical differences observed in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra[2].

Comparative Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The most immediate diagnostic tool for confirming ester hydrolysis is FT-IR. In the ester, a sharp, distinct carbonyl (C=O) stretch is present. In the free acid, this peak vanishes, replaced by carboxylate (COO⁻) stretching bands due to zwitterion formation[2]. Furthermore, the protonated pyrrolidine nitrogen generates a broad N-H⁺ stretch[3].

Table 1: Key IR Vibrational Frequencies (cm⁻¹)

Functional GroupMethyl 6-(pyrrolidin-1-ylmethyl)picolinate6-(pyrrolidin-1-ylmethyl)picolinic acidCausality / Assignment
Carbonyl (C=O) ~1735 - 1745 (Sharp)Absent or very weakStandard ester C=O stretch[4].
Carboxylate (COO⁻) Absent~1600 - 1620 (Asym)~1380 - 1400 (Sym)Deprotonation of the acid to form the zwitterion[2].
C-O (Ester) ~1210 - 1250 (Strong)AbsentLoss of the methoxy group.
N-H⁺ / O-H Absent~2500 - 3400 (Broad)Protonated pyrrolidine nitrogen and H-bonding network[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of structural conversion. Beyond the obvious loss of the methoxy singlet in ¹H and ¹³C NMR, the zwitterionic nature of the free acid profoundly deshields the aliphatic protons adjacent to the newly protonated pyrrolidine nitrogen.

Table 2: Key NMR Chemical Shifts (ppm)

Nucleus / GroupMethyl 6-(pyrrolidin-1-ylmethyl)picolinate6-(pyrrolidin-1-ylmethyl)picolinic acidCausality / Assignment
¹H: -OCH₃ ~3.95 (Singlet, 3H)AbsentCleavage of the methoxy ester group.
¹H: Py-CH₂-N ~3.80 (Singlet, 2H)~4.30 - 4.50 (Singlet, 2H)Strong downfield shift due to adjacent N⁺ charge in the zwitterion.
¹H: Pyrrolidine ~2.50 (m, 4H), ~1.80 (m, 4H)~3.20 (m, 4H), ~1.95 (m, 4H)Deshielding of the ring protons upon protonation.
¹³C: C=O ~165.5~169.0 - 171.0Shift from ester carbonyl to carboxylate anion.
¹³C: -OCH₃ ~52.8AbsentConfirms complete hydrolysis.
High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray ionization (ESI) in positive mode easily distinguishes the two compounds based on their exact mass and primary fragmentation pathways.

Table 3: ESI-HRMS Parameters

ParameterMethyl 6-(pyrrolidin-1-ylmethyl)picolinate6-(pyrrolidin-1-ylmethyl)picolinic acid
Formula C₁₂H₁₆N₂O₂C₁₁H₁₄N₂O₂
Exact Mass 220.1212 Da206.1055 Da
[M+H]⁺ (Observed) 221.1285 m/z207.1130 m/z
Primary MS/MS Loss -31 Da (Loss of -OCH₃ radical/methanol)-44 Da (Loss of CO₂ via decarboxylation)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality-driven choices (e.g., solvent selection, sampling techniques) to prevent analytical artifacts.

AnalyticalWorkflow Start Sample Preparation & Aliquoting Ester Ester Derivative (Soluble in CDCl3) Start->Ester Acid Free Acid Derivative (Zwitterionic, use DMSO-d6) Start->Acid IR ATR-FTIR Analysis (Avoid KBr pellets) Ester->IR NMR 1H / 13C NMR (Observe -OCH3 & shifts) Ester->NMR MS LC-HRMS (0.1% FA for ionization) Ester->MS Acid->IR Acid->NMR Acid->MS Data Comparative Data Synthesis & Validation IR->Data NMR->Data MS->Data

Self-validating analytical workflow for comparative spectroscopic profiling.

Protocol A: Solid-State ATR-FTIR Acquisition

Causality: We strictly utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Subjecting zwitterionic free acids to high pressure in a KBr matrix often induces halide-ion exchange, artificially shifting the carboxylate bands and ruining reproducibility[3].

  • System Blanking: Clean the diamond ATR crystal with isopropanol. Run a background scan (air) to establish a baseline. Validation Step: Ensure the baseline is flat between 4000-650 cm⁻¹ with no residual water vapor peaks.

  • Sample Application: Apply 1-2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Verification: For the ester, verify the sharp peak at ~1740 cm⁻¹. For the acid, confirm the absence of this peak and the presence of the broad ~1610 cm⁻¹ COO⁻ band.

Protocol B: NMR Solvent Selection & Acquisition

Causality: The neutral ester is highly soluble in non-polar solvents, whereas the zwitterionic free acid will crash out of solution or yield broadened, uninterpretable spectra in CDCl₃.

  • Solvent Assignment: Dissolve 10 mg of the ester in 0.6 mL of CDCl₃. Dissolve 10 mg of the free acid in 0.6 mL of DMSO-d₆ (or D₂O if highly crystalline).

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) at 298 K.

  • Self-Validation: Calibrate the ester spectrum to the residual CHCl₃ peak (7.26 ppm) and the acid spectrum to the residual DMSO peak (2.50 ppm). If the acid's pyrrolidine protons appear extremely broad, it indicates slow proton exchange; add a drop of D₂O or heat the sample to 323 K to sharpen the signals.

Protocol C: LC-HRMS Profiling

Causality: To ensure the basic pyrrolidine nitrogen is fully ionized for positive-mode ESI, an acidic mobile phase modifier is strictly required.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Injection: Inject 1 µL of a 1 µg/mL sample solution.

  • Validation: Run a blank injection first to rule out carryover. Confirm the exact mass[M+H]⁺ is within < 5 ppm mass error of the theoretical values (221.1285 for ester; 207.1130 for acid).

References

  • [4] 2-Pyridinecarboxylic acid, methyl ester - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • [2] Ab Initio Molecular Dynamics Simulations for Adsorption Structures of Picolinic Acid at the Water/CeO2 Interface. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • [1] 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. ResearchGate / RHHZ.[Link]

  • [3] Synthesis, Characterization and Structural Diversity in Aminoguanidium Salts of Isoelectronic 2-Picolinic Acid N-Oxide and 3-hydroxypicolinic acid. International Journal of Pharmacy and Biological Sciences. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(pyrrolidin-1-ylmethyl)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(pyrrolidin-1-ylmethyl)picolinate
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